ethyl 2-(2-((1-ethyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((1-ethyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with an indole-thioether moiety. Its structure integrates a propanamido linker bridging the tetrahydrobenzo[b]thiophene and 1-ethylindole groups, with an ethyl ester at position 2. This compound is synthesized via multi-step reactions, likely involving cyanoacetylation or Petasis-type multicomponent coupling, as inferred from analogous protocols .
Properties
IUPAC Name |
ethyl 2-[2-(1-ethylindol-3-yl)sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S2/c1-4-26-14-20(16-10-6-8-12-18(16)26)30-15(3)22(27)25-23-21(24(28)29-5-2)17-11-7-9-13-19(17)31-23/h6,8,10,12,14-15H,4-5,7,9,11,13H2,1-3H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDXBCAPAJJOGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SC(C)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology. They are often used as biologically active compounds for the treatment of various disorders in the human body.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects.
Biological Activity
Ethyl 2-(2-((1-ethyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes current research findings on its biological activity, including antitumor effects and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 456.62 g/mol. It features a complex structure that includes an indole moiety, a benzo[b]thiophene core, and a carboxylate functional group, which are crucial for its biological activities .
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In particular, it has been shown to induce apoptosis in MCF-7 breast cancer cells. The mechanism involves cell cycle arrest at the G2/M phase and S-phase, leading to increased genetic material degradation . The compound's IC50 values range from 23.2 to 49.9 µM for different derivatives, indicating moderate to high potency against tumor cells .
Case Studies
- MCF-7 Cell Line Study : In vitro studies demonstrated that treatment with the compound resulted in a significant increase in cell population in the G2/M phase (25.56% compared to 17.23% in control) and S-phase (23.38% compared to 16.76% in control). This suggests effective interference with cell cycle progression .
- Animal Model Evaluation : In a murine model of cancer, administration of the compound led to improved hematological parameters, including restoration of hemoglobin and red blood cell counts, which were adversely affected by chemotherapy . This highlights its potential as a supportive therapy in cancer treatment.
Neuropharmacological Effects
The compound has also been explored for its neuroprotective properties. Preliminary studies suggest that it may bridge the gap between anti-inflammatory agents and neuroregulators, offering exciting therapeutic possibilities for neurological disorders . Further research is needed to elucidate these effects and their underlying mechanisms.
Summary of Biological Activities
| Activity | Cell Line/Model | IC50 (µM) | Effects Observed |
|---|---|---|---|
| Antitumor | MCF-7 | 23.2 - 49.9 | Induction of apoptosis and cell cycle arrest |
| Hematological Improvement | Murine Model | N/A | Restoration of RBC and hemoglobin levels |
| Neuroprotective Potential | In vitro | N/A | Modulation of neuroinflammatory pathways |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural Comparison of Tetrahydrobenzo[b]thiophene Derivatives
Key Observations:
Substituent Effects on Reactivity and Yield: The target compound’s synthesis likely involves thioether formation, which may require milder conditions compared to the β-keto ester coupling in 6o (22% yield in HFIP with molecular sieves) . Cyanoacrylamido derivatives (e.g., compounds B-M in ) are synthesized via cyanoacetylation, achieving moderate yields (50–70%) under reflux conditions .
Cyanoacrylamido derivatives exhibit higher polarity due to the electron-withdrawing cyano group, affecting solubility in chloroform-methanol systems (Rf = 0.5–0.7) .
Bioactivity Trends: Cyanoacrylamido derivatives show moderate antioxidant activity (IC₅₀ = 25–40 μM in DPPH assays) and antibacterial effects against E. coli and S. aureus . The indole-thioether group in the target compound may confer distinct bioactivity due to sulfur’s nucleophilic affinity and indole’s role in receptor binding .
Hypothesized Bioactivity and Stability
- Metabolic Stability : The thioether linkage in the target compound may resist oxidative degradation better than ethers or amines, as seen in related indole-thioether scaffolds .
- Antimicrobial Potential: Indole derivatives often exhibit antimicrobial properties; the 1-ethyl group could reduce cytotoxicity while maintaining efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
